N-[2-(2-{4-[(R)-(2-甲基-2H-四唑-5-基)(苯基)甲基]哌嗪-1-羰基}吡啶-4-基)-1,3-苯并恶唑-5-基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups and structural features, including a piperazine ring, a benzoxazole ring, and a pyridine ring. Piperazine rings are common in many pharmaceutical compounds due to their ability to interact with various biological targets . Benzoxazole and pyridine rings are also common in medicinal chemistry and have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, the benzoxazole ring is a fused ring system containing a benzene ring and an oxazole ring (a five-membered ring with one oxygen atom and one nitrogen atom), and the pyridine ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the piperazine ring could potentially be alkylated, acylated, or sulfonated, among other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Piperazines are generally soluble in water and other polar solvents .科学研究应用
酰基辅酶 A 胆固醇 O-酰基转移酶 (ACAT) 抑制
:Shibuya 等人(2018 年)发现了一种相关化合物 K-604,它对人 ACAT-1 表现出显着的抑制活性,并显示出治疗涉及 ACAT-1 过表达的疾病的潜力 (Shibuya 等人,2018 年)。
抗癌活性:Boddu 等人(2018 年)合成了一系列 N-苯基-2-(2-((4-苯基哌嗪-1-基)甲基)-1H-苯并[d]咪唑-1-基)乙酰胺,显示出对各种人癌细胞系有希望的体外抗癌活性 (Boddu 等人,2018 年)。
抗过敏剂:Honma 等人(1983 年)制备了一系列 N-(1H-四唑-5-基)-6-苯基-2-吡啶甲酰胺,包括一种在实验鼠中表现出有效抗过敏活性的化合物 (Honma 等人,1983 年)。
抗精神病评估:Bari 等人(2019 年)探索了芳基哌嗪衍生物的合成和表征,以了解其潜在的抗精神病活性 (Bari 等人,2019 年)。
抗菌和生物膜抑制:Mekky 和 Sanad(2020 年)合成了具有哌嗪连接基的新型双(吡唑-苯并呋喃)杂化物,表现出显着的抗菌和生物膜抑制活性 (Mekky & Sanad,2020 年)。
抗菌活性:Temiz-Arpacı 等人(2005 年)合成了具有哌嗪连接基的新型苯并恶唑衍生物,对各种细菌和真菌菌株表现出广谱抗菌活性 (Temiz-Arpacı 等人,2005 年)。
作用机制
未来方向
属性
IUPAC Name |
N-[2-[2-[4-[(R)-(2-methyltetrazol-5-yl)-phenylmethyl]piperazine-1-carbonyl]pyridin-4-yl]-1,3-benzoxazol-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N9O3/c1-18(38)30-21-8-9-24-22(17-21)31-27(40-24)20-10-11-29-23(16-20)28(39)37-14-12-36(13-15-37)25(19-6-4-3-5-7-19)26-32-34-35(2)33-26/h3-11,16-17,25H,12-15H2,1-2H3,(H,30,38)/t25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAAUIZLAZYALS-RUZDIDTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=NC=C3)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=NN(N=N6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=NC=C3)C(=O)N4CCN(CC4)[C@H](C5=CC=CC=C5)C6=NN(N=N6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N9O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-{4-[(R)-(2-methyl-2H-tetrazol-5-yl)(phenyl)methyl]piperazine-1-carbonyl}pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。